Phenylacetylene-2-13C
Overview
Description
Phenylacetylene-2-13C is a labeled variant of phenylacetylene, where the carbon atom in the ethynyl group is replaced with the carbon-13 isotope. This compound is primarily used in research to trace and study chemical reactions and mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy .
Biochemical Analysis
Biochemical Properties
It is known that Phenylacetylene-2-13C is a labeled analogue of ethynylbenzene . Ethynylbenzene is an aromatic hydrocarbon that is used as an intermediate in the production of styrene . Styrene is a key component in the manufacture of polystyrene, a common plastic material .
Molecular Mechanism
It is known that the compound has a molecular weight of 103.13 and a linear formula of C6H5C≡13CH
Temporal Effects in Laboratory Settings
It is known that this compound has been detected in the Taurus Molecular Cloud (TMC-1) .
Metabolic Pathways
It is known that the metabolism of a compound involves a series of interconnected pathways that enable the synthesis and breakdown of molecules .
Transport and Distribution
It is known that the compound has a density of 0.939 g/mL at 25 °C .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylacetylene-2-13C can be synthesized through several methods:
Elimination of Hydrogen Bromide: One common method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in liquid ammonia.
Sonogashira Coupling: Another method is the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetra-n-butylammonium fluoride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled precursors and standard organic synthesis techniques to incorporate the carbon-13 isotope.
Chemical Reactions Analysis
Phenylacetylene-2-13C undergoes various types of chemical reactions, including:
Hydrogenation: Semi-hydrogenation over Lindlar catalyst to produce styrene.
Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to form diphenylbutadiyne.
Hydration: In the presence of gold or mercury reagents, phenylacetylene hydrates to give acetophenone.
Common Reagents and Conditions:
Lindlar Catalyst: Used for semi-hydrogenation reactions.
Copper (II) Salts: Employed in oxidative coupling reactions.
Gold or Mercury Reagents: Utilized in hydration reactions.
Major Products:
Styrene: Formed from semi-hydrogenation.
Diphenylbutadiyne: Resulting from oxidative coupling.
Acetophenone: Produced through hydration.
Scientific Research Applications
Phenylacetylene-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace carbon atoms in biochemical pathways.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging.
Industry: Applied in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of phenylacetylene-2-13C involves its participation in various chemical reactions where the carbon-13 isotope acts as a detectable marker. This allows researchers to study the detailed pathways and intermediates in reactions. The molecular targets and pathways involved depend on the specific reaction being studied, such as hydrogenation, oxidative coupling, or hydration .
Comparison with Similar Compounds
- Phenylacetylene-1-13C
- Phenylacetylene-1,2-13C2
- Trimethylsilylacetylene-13C2
By understanding the properties and applications of phenylacetylene-2-13C, researchers can leverage this compound to gain deeper insights into chemical reactions and mechanisms, advancing the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(213C)ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480102 | |
Record name | Phenylacetylene-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-92-8 | |
Record name | Phenylacetylene-2-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54522-92-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the "-2-13C" in Phenylacetylene-2-13C?
A1: The "-2-13C" signifies that this molecule is a specifically labeled isotopologue of Phenylacetylene. In this case, the carbon atom at the 2-position of the Phenylacetylene molecule is replaced with the stable isotope Carbon-13 (13C). This isotopic labeling is a powerful tool in chemical research.
Q2: Why is this compound synthesized, and what research applications benefit from it?
A2: this compound is synthesized for its use as a labeled precursor in chemical reactions and analytical techniques. [] The presence of the 13C atom allows researchers to track the fate of this specific carbon atom throughout a reaction mechanism. This is particularly useful in:
Q3: The paper mentions the synthesis starting from methyl-13C iodide. Why is this starting material significant?
A3: Methyl-13C iodide is used as the source of the 13C label in this synthesis. [] By starting with a 13C-labeled precursor, the final product, this compound, will have the 13C atom incorporated at a specific location within its structure. This controlled incorporation is essential for the intended research applications of labeled compounds.
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